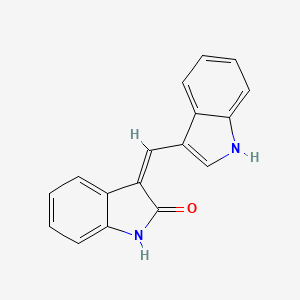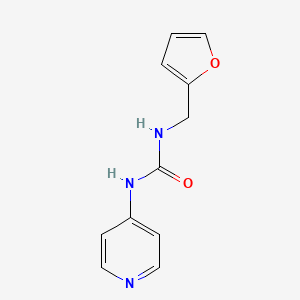
(3Z)-3-(1H-indol-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a unique structure with an indole moiety linked to an indoline-2-one via a methylene bridge, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one typically involves the condensation of indole-3-carbaldehyde with indoline-2-one. This reaction is often catalyzed by acids or bases under reflux conditions. For instance, the use of glacial acetic acid and concentrated hydrochloric acid can facilitate the Fischer indole cyclization, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indoline-2-one, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one, have shown potential in biological studies due to their ability to interact with various biological targets .
Medicine: These compounds are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, indole derivatives are used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
- Indole-3-carbaldehyde
- Indoline-2-one
- 3-(2-Bromoethyl)indole
Comparison: 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one is unique due to its methylene bridge linking the indole and indoline-2-one moieties. This structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, while indole-3-carbaldehyde is primarily used as a precursor in synthesis, 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one exhibits more complex biological activities .
Properties
CAS No. |
22813-81-6 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(3Z)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9- |
InChI Key |
XCGXAWJRNVHWAI-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14157520.png)
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)
![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea](/img/structure/B14157548.png)
![Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14157555.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)



![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)


